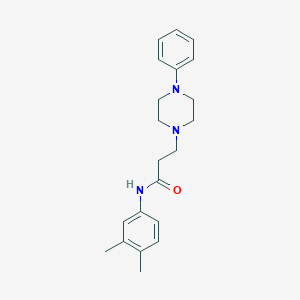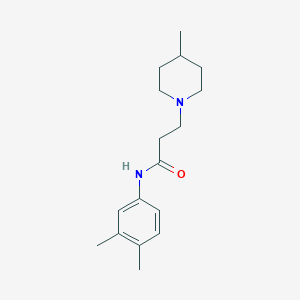
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a synthetic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and an indan-5-yl-propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Methyl Groups: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Indan-5-yl Group: The indan-5-yl group can be introduced via a Friedel-Crafts acylation reaction using indan and an appropriate acyl chloride.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide linkage through an amidation reaction between the indan-5-yl group and the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the indan-5-yl-propionamide moiety.
N-(2,6-Dimethylmorpholin-4-yl)-propionamide: Another related compound with a similar morpholine ring but different substituents.
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is unique due to the presence of both the morpholine ring and the indan-5-yl-propionamide moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H26N2O2 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C18H26N2O2/c1-13-11-20(12-14(2)22-13)9-8-18(21)19-17-7-6-15-4-3-5-16(15)10-17/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,19,21) |
Clé InChI |
YHWWUONTQSLJCH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
SMILES canonique |
CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248072.png)



![N-(3,4-dimethylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248080.png)
![3-[benzyl(methyl)amino]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B248083.png)



![N-(3,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248088.png)



